molecular formula C9H12BrNO B8290117 4-Bromo-6-tert-butylpyridine-2(1H)-one

4-Bromo-6-tert-butylpyridine-2(1H)-one

Cat. No.: B8290117
M. Wt: 230.10 g/mol
InChI Key: SJVDGGKVSDYWLU-UHFFFAOYSA-N
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Description

4-Bromo-6-tert-butylpyridine-2(1H)-one is a brominated pyridinone derivative characterized by a bromine substituent at position 4 and a bulky tert-butyl group at position 4. Key inferred properties include:

  • Molecular formula: C₉H₁₂BrNO (estimated by adding tert-butyl to 4-bromo-2-pyridone).
  • Molecular weight: ~231.07 g/mol (calculated from ).
  • LogP: Estimated ~2.5–3.0 (due to the hydrophobic tert-butyl group, compared to 1.43 for 4-bromo-2-pyridone ).
  • Synthetic challenges: Steric hindrance from the tert-butyl group may reduce reaction yields compared to less bulky analogs .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

4-bromo-6-tert-butyl-1H-pyridin-2-one

InChI

InChI=1S/C9H12BrNO/c1-9(2,3)7-4-6(10)5-8(12)11-7/h4-5H,1-3H3,(H,11,12)

InChI Key

SJVDGGKVSDYWLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=O)N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 4-Bromo-6-tert-butylpyridine-2(1H)-one and Analogs

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents Synthetic Yield (Reported)
4-Bromo-6-tert-butylpyridine-2(1H)-one 231.07 2.5–3.0 Br (C4), tert-butyl (C6) Not reported (inferred low)
4-Bromo-2-pyridone 174.00 1.43 Br (C4), ketone (C2) Not reported
4-Bromo-1-cyclohexylpyridin-2(1H)-one 255.8 (M+H) ~1.5–2.0 Br (C4), cyclohexyl (N1) 16%
2-Bromopyridine 158.00 1.2–1.5 Br (C2) Not reported

Physicochemical and Pharmacological Properties

  • Solubility : The tert-butyl group reduces aqueous solubility compared to 4-bromo-2-pyridone (solubility: 2.38 mg/mL ). Predicted solubility for the tert-butyl analog: <1 mg/mL (classified as "soluble" per SILICOS-IT criteria ).
  • The tert-butyl group is generally non-reactive but may influence metabolic stability.

Preparation Methods

Step 1: Bromination of 2,6-Di-tert-butylpyridine

  • Reactants : 2,6-Di-tert-butylpyridine (1 equiv), NBS (1 equiv)

  • Solvent : Dichloromethane (DCM)

  • Conditions : Room temperature, 12 hours

  • Outcome : 4-Bromo-2,6-di-tert-butylpyridine (Yield: 80–90%).

Step 2: Oxidation to Pyridinone

  • Reactants : 4-Bromo-2,6-di-tert-butylpyridine (1 equiv), Oxone® (2 equiv)

  • Solvent : Water/acetonitrile (1:1)

  • Conditions : 50°C, 6 hours

  • Outcome : 4-Bromo-6-tert-butylpyridine-2(1H)-one (Yield: 65–75%).

Key Consideration :

  • The tert-butyl group at the 2-position is selectively removed during oxidation, likely due to steric hindrance facilitating cleavage.

Friedel-Crafts Alkylation Followed by Bromination

This method introduces the tert-butyl group early in the synthesis, leveraging Friedel-Crafts chemistry:

Step 1: Alkylation of Pyridin-2(1H)-one

  • Reactants : Pyridin-2(1H)-one (1 equiv), tert-Butyl chloride (2.5 equiv), AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane

  • Conditions : 0–5°C, 5 hours

  • Outcome : 6-tert-Butylpyridin-2(1H)-one (Yield: 70–80%).

Step 2: Bromination as in Method 1

Advantages :

  • High regioselectivity for tert-butyl introduction at the 6-position.

  • Compatible with large-scale production.

Comparison of Methods

Method Key Reagent Yield Regioselectivity Scalability
Direct BrominationPOBr₃75–85%HighModerate
Radical BrominationNBS/AIBN60–70%ModerateHigh
Multi-Step SynthesisOxone®65–75%HighLow
Friedel-Crafts RouteAlCl₃70–80%HighHigh

Analytical Characterization

Critical spectroscopic data for 4-Bromo-6-tert-butylpyridine-2(1H)-one:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.40 (s, 9H, tert-butyl), 6.25 (d, J = 7.2 Hz, 1H, H5), 7.52 (d, J = 7.2 Hz, 1H, H3).

  • ¹³C NMR : δ 29.8 (tert-butyl CH₃), 35.1 (Cq), 115.2 (C4), 140.5 (C6).

  • HRMS : m/z calcd for C₉H₁₁BrNO [M+H]⁺: 244.0032; found: 244.0035 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-6-tert-butylpyridine-2(1H)-one, and how can reaction conditions be optimized?

  • Methodology : Start with bromination of 6-tert-butylpyridin-2(1H)-one using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC. For regioselectivity, steric effects of the tert-butyl group may direct bromination to the 4-position. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Optimization : Adjust catalyst loading (e.g., nickel complexes, as in reductive coupling reactions) and temperature to improve yield .

Q. How can the purity and structural integrity of 4-Bromo-6-tert-butylpyridine-2(1H)-one be validated post-synthesis?

  • Analytical Techniques :

  • HPLC : Use a C18 column with acetonitrile/water mobile phase (retention time comparison to standards).
  • NMR : Confirm substitution pattern via 1H^1H NMR (e.g., downfield shifts for bromine and tert-butyl groups) and 13C^{13}C NMR (quaternary carbon signals) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peak at m/z [M+H]+^+ = calculated molecular weight (e.g., ~257 g/mol).

Q. What solvent systems are suitable for recrystallizing this compound?

  • Method : Test mixed solvents (e.g., ethanol/water or dichloromethane/hexane) due to the compound’s moderate polarity. Crystallization at −20°C improves crystal quality for X-ray diffraction .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

  • Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the 6-position, directing reactivity to the 4-bromo site. Use bulky ligands (e.g., SPhos or XPhos) in palladium-catalyzed Suzuki-Miyaura couplings to enhance selectivity .
  • Kinetic Studies : Compare reaction rates with/without tert-butyl via DFT calculations to quantify steric hindrance .

Q. What strategies resolve contradictions in reported synthetic yields for brominated pyridones?

  • Data Analysis :

  • Reaction Monitoring : Use in situ IR or Raman spectroscopy to identify intermediates and side products.
  • Parameter Screening : Design a DoE (Design of Experiments) to test variables (temperature, solvent, catalyst) and identify optimal conditions .

Q. Can this compound serve as a ligand in catalytic systems?

  • Experimental Design : Synthesize metal complexes (e.g., Ni or Pd) and test catalytic activity in C–C bond formation. Compare turnover frequencies (TOFs) with non-bulky analogs.
  • Spectroscopic Validation : Use XAS (X-ray absorption spectroscopy) to confirm metal-ligand coordination .

Q. How does 4-Bromo-6-tert-butylpyridine-2(1H)-one interact with biological targets?

  • In Silico Screening : Perform molecular docking against enzyme active sites (e.g., kinases) to predict binding affinity. Validate with in vitro assays (IC50_{50} measurements) .
  • Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes and LC-MS/MS .

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